molecular formula C13H17NO2 B14235787 Benzamide, N-(1,1-dimethyl-2-oxobutyl)- CAS No. 500168-24-1

Benzamide, N-(1,1-dimethyl-2-oxobutyl)-

Cat. No.: B14235787
CAS No.: 500168-24-1
M. Wt: 219.28 g/mol
InChI Key: WEVWBPAWRPTZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(1,1-dimethyl-2-oxobutyl)-2-methyl (CAS 56965-16-3) is a substituted benzamide derivative characterized by a branched alkyl-ketone group at the amide nitrogen. Its molecular formula is C₁₈H₁₉NO₂, with an InChIKey of WQPFGZOTMDHYFU-UHFFFAOYSA-N . The structure includes a benzamide core (a benzene ring attached to a carboxamide group) modified with a 1,1-dimethyl-2-oxobutyl substituent.

Properties

CAS No.

500168-24-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2-methyl-3-oxopentan-2-yl)benzamide

InChI

InChI=1S/C13H17NO2/c1-4-11(15)13(2,3)14-12(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,14,16)

InChI Key

WEVWBPAWRPTZAY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- can be achieved through several methods. One common approach involves the alkylation of benzamide with a suitable alkylating agent. For instance, the reaction of benzamide with 1,1-dimethyl-2-oxobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,1-dimethyl-2-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N-(1,1-dimethyl-2-oxobutyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,1-dimethyl-2-oxobutyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Position and Size: The 2-methyl group in the parent compound (56965-16-3) minimizes steric hindrance compared to analogs like 500168-34-3 (3,5-dimethylphenyl), which introduces bulkier substituents. This could affect binding to biological targets, such as enzymes or receptors .

Electronic Effects :

  • Electron-donating groups (e.g., methyl in 500168-34-3) increase electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions .
  • The oxo (keto) group in the side chain may participate in hydrogen bonding, influencing solubility and intermolecular interactions .

Bioactivity Considerations :

  • Analogs like N-(1,3-dioxoisoindolin-2-yl)benzamide derivatives () exhibit insecticidal activity (LD₅₀ 0.70–1.91 µg/fly), suggesting that substituents on the benzamide core significantly modulate bioactivity .
  • Compounds with extended alkyl chains (e.g., 644980-02-9) may exhibit improved lipid membrane penetration, critical for antimicrobial or antitumor applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.